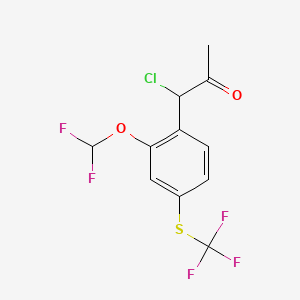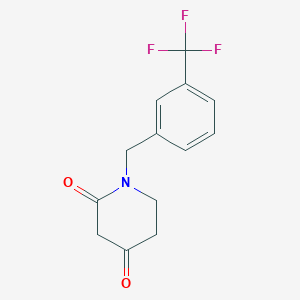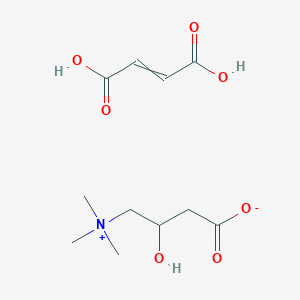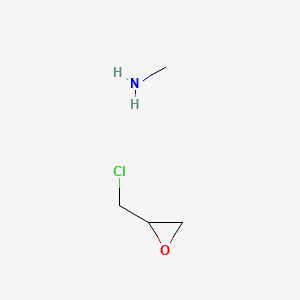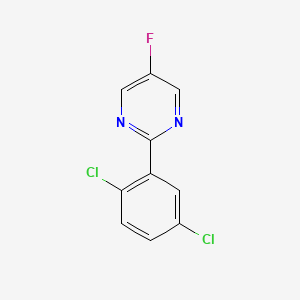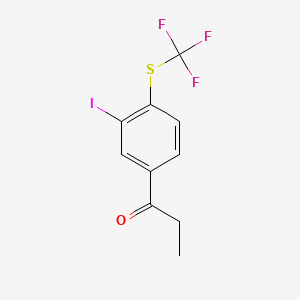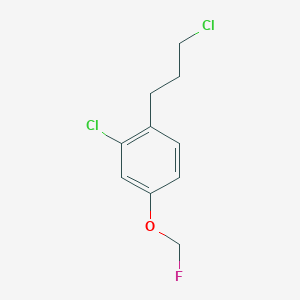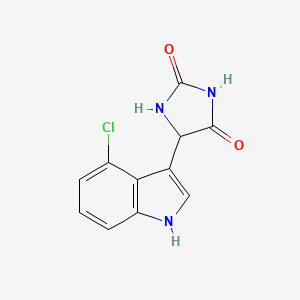
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is a heterocyclic compound that features both an indole and an imidazolidine-2,4-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione typically involves the reaction of 4-chloroindole with imidazolidine-2,4-dione under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazolidine-2,4-dione, followed by nucleophilic substitution with 4-chloroindole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole or imidazolidine moieties.
Substitution: Halogen substitution reactions can occur at the chloro position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
科学研究应用
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the targets being studied .
相似化合物的比较
Similar Compounds
- 5-(4-Methoxy-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(4-Ethoxy-1H-indol-3-yl)imidazolidine-2,4-dione
- 5-(4-Bromo-1H-indol-3-yl)imidazolidine-2,4-dione
Uniqueness
5-(4-Chloro-1H-indol-3-yl)imidazolidine-2,4-dione is unique due to the presence of the chloro substituent on the indole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying the effects of halogen substitution on the properties of indole derivatives .
属性
分子式 |
C11H8ClN3O2 |
|---|---|
分子量 |
249.65 g/mol |
IUPAC 名称 |
5-(4-chloro-1H-indol-3-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8ClN3O2/c12-6-2-1-3-7-8(6)5(4-13-7)9-10(16)15-11(17)14-9/h1-4,9,13H,(H2,14,15,16,17) |
InChI 键 |
UBJHTRKMKZTJHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C3C(=O)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


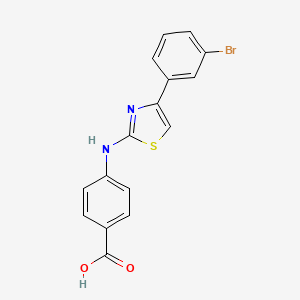
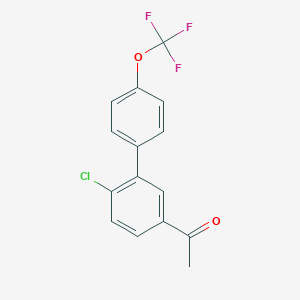
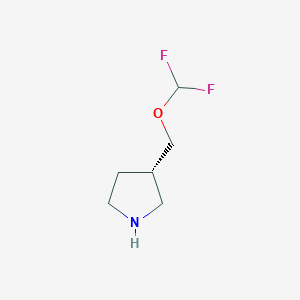
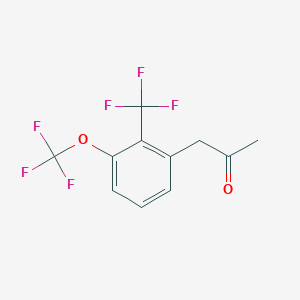
![Ethyl 1-(2-aminothieno[2,3-D]thiazol-5-YL)cyclopropane-1-carboxylate](/img/structure/B14057475.png)
